N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
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Overview
Description
N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide: is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.
Attachment of the Butanamide Side Chain: The butanamide side chain is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives, carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biological Research: It is used as a tool compound to study cellular processes and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and downstream signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-{[6-(piperidin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
- N-(4-ethylphenyl)-2-{[6-(pyrrolidin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Uniqueness
N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for exploring structure-activity relationships and developing novel therapeutic agents.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-23-10-12-25(13-11-23)33-30(37)29(4-2)40-32-34-28-15-14-26(35-18-20-39-21-19-35)22-27(28)31(38)36(32)17-16-24-8-6-5-7-9-24/h5-15,22,29H,3-4,16-21H2,1-2H3,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSJERQRLLVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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